molecular formula C11H9F3N2O2 B3210124 Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate CAS No. 1060815-19-1

Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate

Cat. No.: B3210124
CAS No.: 1060815-19-1
M. Wt: 258.2 g/mol
InChI Key: DBGDKOAXDKIDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate is a fluorinated heterocyclic compound known for its unique chemical properties and potential applications in various fields. The presence of a trifluoromethyl group and a pyrrolo[3,2-C]pyridine core makes it an interesting subject for research in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate typically involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide under basic conditions. This reaction proceeds regioselectively to form the desired pyridine derivative . Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can undergo cyclization to form fused ring systems.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various fluorinated pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Mechanism of Action

The mechanism of action of Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, leading to its potential neuroprotective and anti-inflammatory effects. The compound may inhibit key enzymes and signaling pathways involved in inflammation and cell death .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate is unique due to its combination of a trifluoromethyl group and a pyrrolo[3,2-C]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and agrochemicals.

Properties

IUPAC Name

ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-5-6-7(16-8)3-4-15-9(6)11(12,13)14/h3-5,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGDKOAXDKIDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CN=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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